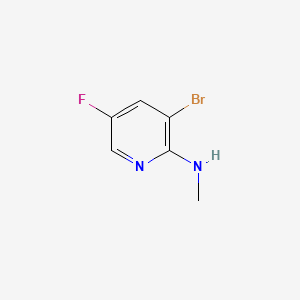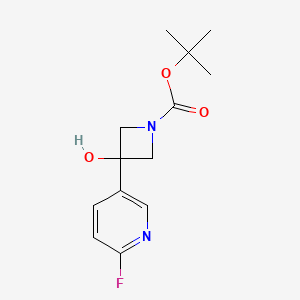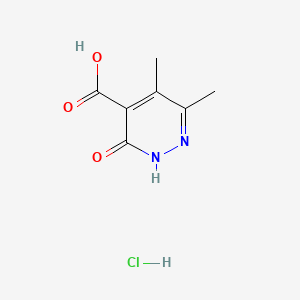
(S)-2-Ethynylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Ethynylpiperidine is a chiral compound characterized by the presence of an ethynyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethynylpiperidine typically involves the alkylation of piperidine with an ethynylating agent. One common method is the reaction of piperidine with ethynyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to facilitate the ethynylation reaction under milder conditions, thereby improving the overall efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or organolithium reagents.
Major Products:
Oxidation: Formation of piperidin-2-one derivatives.
Reduction: Formation of ethylpiperidine.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(S)-2-Ethynylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-Ethynylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
2-Ethynylpyridine: Similar structure but with a pyridine ring instead of piperidine.
2-Ethynylpyrrolidine: Contains a pyrrolidine ring instead of piperidine.
2-Ethynylmorpholine: Features a morpholine ring instead of piperidine.
Uniqueness: (S)-2-Ethynylpiperidine is unique due to its chiral nature and the presence of both an ethynyl group and a piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11N |
|---|---|
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
(2S)-2-ethynylpiperidine |
InChI |
InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2/t7-/m1/s1 |
Clé InChI |
FOWKJWIPJPYKKW-SSDOTTSWSA-N |
SMILES isomérique |
C#C[C@@H]1CCCCN1 |
SMILES canonique |
C#CC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



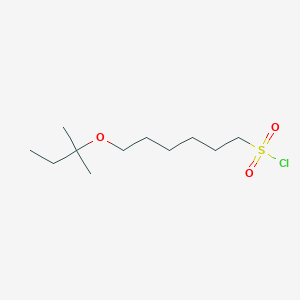
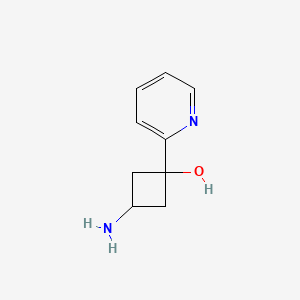
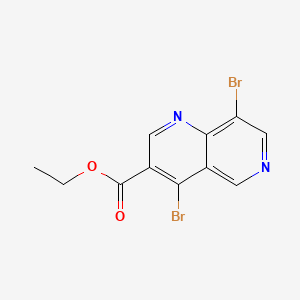
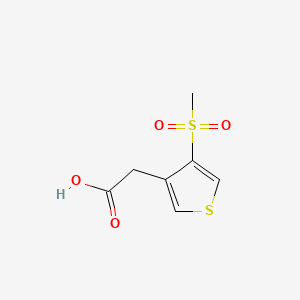
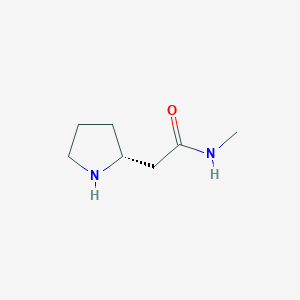
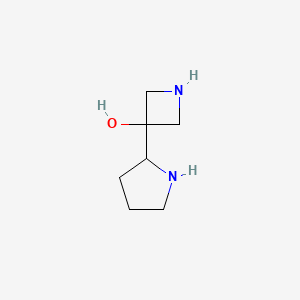
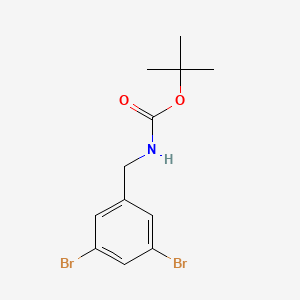
![7-Methyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B13493283.png)
